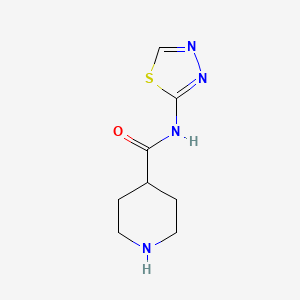

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Descripción general

Descripción

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H12N4OS and its molecular weight is 212.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-thiadiazole, which has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of E. coli, B. mycoides, and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.

Mode of Action

This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA replication and cell division, given the known effects of 1,3,4-thiadiazole derivatives . By disrupting these pathways, the compound can inhibit the growth and proliferation of target cells.

Pharmacokinetics

Its molecular weight of 21227 suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the inhibition of growth in target cells . This can lead to the control of microbial infections, as the compound can prevent the replication and spread of harmful bacteria and fungi.

Análisis Bioquímico

Biochemical Properties

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic implications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.

Actividad Biológica

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that incorporates the biologically significant 1,3,4-thiadiazole moiety. This compound has been studied for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail its biological activity based on current research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its wide range of biological activities. Compounds containing this structure have demonstrated efficacy in various therapeutic areas:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Exhibits cytotoxic effects on various cancer cell lines.

- Anti-inflammatory : Reduces inflammation in biological systems.

- Anticonvulsant : Shows potential in seizure control.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gatifloxacin derivative with thiadiazole | Staphylococcus epidermidis | 0.0078 μg/ml |

| Gatifloxacin derivative with thiadiazole | Bacillus subtilis | 0.0039 μg/ml |

| Gatifloxacin derivative with thiadiazole | Enterococcus faecalis | 0.125 μg/ml |

| Gatifloxacin derivative with thiadiazole | Micrococcus luteus | 0.125 μg/ml |

These results suggest that the incorporation of the thiadiazole ring enhances the antibacterial activity of existing antibiotics .

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

| Compound | Cell Line Tested | IC50 Value (μg/ml) |

|---|---|---|

| Compound 41a (Cinnamic acyl thiadiazole) | MCF-7 (breast cancer) | 0.28 |

| Compound 41a (Cinnamic acyl thiadiazole) | A549 (lung cancer) | 0.52 |

These compounds exhibited significant inhibition of tubulin polymerization, which is critical in cancer cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, contributing to their anticancer effects.

- Apoptosis Induction : Studies have indicated that these compounds can trigger apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several case studies highlight the effectiveness of N-(1,3,4-thiadiazol-2-yl)piperidine derivatives:

- Anticancer Efficacy : In a study involving multiple cancer cell lines (e.g., breast carcinoma and lung carcinoma), various thiadiazole derivatives were tested for cytotoxicity. Results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .

- Neuroprotective Effects : Research has demonstrated that certain derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. Its thiadiazole ring allows for the development of more complex molecules, facilitating advancements in medicinal chemistry and material science.

Reactivity and Functionalization

The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing derivatives with tailored properties. This reactivity is crucial for developing new pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with this moiety have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The structure–activity relationship (SAR) studies highlight that modifications at specific positions on the thiadiazole ring can enhance antimicrobial potency .

Anticancer Properties

this compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies report that several derivatives demonstrate significant inhibitory activity against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with critical cellular pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, which plays a pivotal role in inflammation .

Medicinal Applications

Therapeutic Development

Ongoing studies are evaluating the therapeutic potential of this compound in treating conditions such as cancer and infections. Its dual action as an antimicrobial and anticancer agent positions it as a promising candidate for drug development.

Mechanism of Action

The therapeutic effects are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. For instance, its antioxidant properties may contribute to reducing oxidative stress in cells .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a versatile building block; facilitates complex molecule development. |

| Biological Activity | Exhibits significant antimicrobial and anticancer properties; enhances efficacy through structural modifications. |

| Medicinal Potential | Investigated for anti-inflammatory effects; shows promise in therapeutic applications against various diseases. |

Case Studies

- Anticancer Evaluation : A study conducted by El-Naggar et al. (2011) synthesized several thiadiazole derivatives and evaluated their anticancer activities against Ehrlich Ascites Carcinoma cells. The results indicated substantial tumor growth inhibition after treatment with selected compounds .

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry demonstrated that specific substitutions on the thiadiazole ring significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Inflammation Modulation Study : A recent investigation highlighted the compound's ability to modulate inflammatory responses by inhibiting NF-κB signaling pathways in vitro .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly under basic conditions.

Key Reactions:

-

Thiol-Disulfide Exchange: Reacts with thiols (e.g., benzyl mercaptan) to replace the sulfur atom, forming disulfide-linked derivatives.

-

Amination: Substitution with amines (e.g., piperazine) generates secondary or tertiary amine derivatives, enhancing solubility or biological activity .

Example:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Substitution with piperazine | Piperazine, dry benzene, triethylamine, reflux (6 h) | Piperazine-linked derivative | 72% |

Oxidation Reactions

The thiadiazole sulfur can undergo oxidation to form sulfoxides or sulfones, altering electronic properties and bioactivity.

Key Reagents:

-

Hydrogen Peroxide (H₂O₂): Mild oxidation to sulfoxide.

-

m-Chloroperbenzoic Acid (mCPBA): Strong oxidation to sulfone.

Example:

| Reaction | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Sulfur oxidation | 30% H₂O₂ | RT, 12 h | Sulfoxide derivative |

| Sulfur oxidation | mCPBA | Dichloromethane, 0°C → RT | Sulfone derivative |

Hydrolysis of the Carboxamide Group

The carboxamide linker undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Key Pathways:

-

Acidic Hydrolysis: Concentrated HCl (reflux) cleaves the amide bond, producing piperidine-4-carboxylic acid.

-

Basic Hydrolysis: NaOH (aqueous, 80°C) generates the sodium salt of the carboxylic acid.

Example:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic | 6M HCl, reflux (4 h) | Piperidine-4-carboxylic acid | Intermediate for further functionalization |

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation, acylation, or sulfonylation reactions.

Key Reactions:

-

Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

-

Sulfonylation: Forms sulfonamide derivatives with aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride).

Example:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT, 2 h | N-Acetyl-piperidine derivative |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | DCM, DMAP, 0°C → RT | Sulfonamide analog |

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents.

Key Targets:

-

Carboxamide to Amine: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

-

Thiadiazole Ring: Catalytic hydrogenation (H₂/Pd-C) partially reduces the heterocycle .

Example:

| Substrate | Reducing Agent | Product | Notes |

|---|---|---|---|

| Carboxamide | LiAlH₄, dry THF | N-(thiadiazolyl)piperidin-4-amine | Requires anhydrous conditions |

Complexation with Metal Ions

The thiadiazole nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.

Example:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuSO₄·5H₂O | Methanol, RT | Octahedral Cu(II) complex | Studied for antimicrobial activity |

Propiedades

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEMFGUKLNBSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.